molecular formula C19H23BrN2OS B11338444 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-bromobenzamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-bromobenzamide

Cat. No.: B11338444
M. Wt: 407.4 g/mol
InChI Key: RHHXOBNQFFMPPA-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-bromobenzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-bromobenzamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene-2-boronic acid or thiophene-2-stannane as reagents.

    Attachment of the Benzamide Group: The final step involves the formation of the amide bond between the azepane-thiophene intermediate and 2-bromobenzoic acid, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as potassium carbonate (K2CO3), to facilitate the substitution reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding hydrogenated compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-bromobenzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or thermal stability.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving thiophene or azepane moieties.

    Industrial Applications: It can be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-bromobenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The azepane ring can interact with biological membranes, while the thiophene group can participate in π-π interactions or hydrogen bonding. The bromobenzamide moiety can act as a pharmacophore, binding to active sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-bromobenzamide is unique due to the presence of the bromine atom, which can be selectively substituted or reduced, providing a versatile platform for further chemical modifications. The combination of the azepane ring, thiophene group, and bromobenzamide moiety also imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23BrN2OS

Molecular Weight

407.4 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-bromobenzamide

InChI

InChI=1S/C19H23BrN2OS/c20-16-9-4-3-8-15(16)19(23)21-14-17(18-10-7-13-24-18)22-11-5-1-2-6-12-22/h3-4,7-10,13,17H,1-2,5-6,11-12,14H2,(H,21,23)

InChI Key

RHHXOBNQFFMPPA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C2=CC=CC=C2Br)C3=CC=CS3

Origin of Product

United States

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